molecular formula C12H10BrClN2 B14213414 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- CAS No. 767342-26-7

3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]-

Cat. No.: B14213414
CAS No.: 767342-26-7
M. Wt: 297.58 g/mol
InChI Key: VTJNTBHNIZISHU-UHFFFAOYSA-N
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Description

3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is a chemical compound with the molecular formula C12H10BrClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 5th position and a chlorophenylmethyl group attached to the nitrogen atom of the pyridinamine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- typically involves the bromination of 3-pyridinamine followed by the introduction of the chlorophenylmethyl group. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.

The introduction of the chlorophenylmethyl group can be done through a nucleophilic substitution reaction. This involves reacting the brominated pyridinamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridinamine derivatives with various functional groups.

Scientific Research Applications

3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-aminopyridine
  • 4-Chlorobenzylamine
  • 5-Bromo-2-chloropyridine

Uniqueness

3-Pyridinamine, 5-bromo-N-[(4-chlorophenyl)methyl]- is unique due to the combination of the bromine and chlorophenylmethyl groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

767342-26-7

Molecular Formula

C12H10BrClN2

Molecular Weight

297.58 g/mol

IUPAC Name

5-bromo-N-[(4-chlorophenyl)methyl]pyridin-3-amine

InChI

InChI=1S/C12H10BrClN2/c13-10-5-12(8-15-7-10)16-6-9-1-3-11(14)4-2-9/h1-5,7-8,16H,6H2

InChI Key

VTJNTBHNIZISHU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=CN=C2)Br)Cl

Origin of Product

United States

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